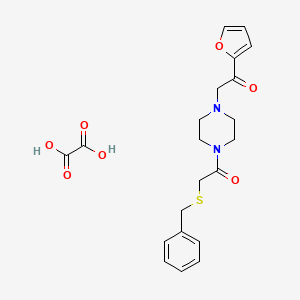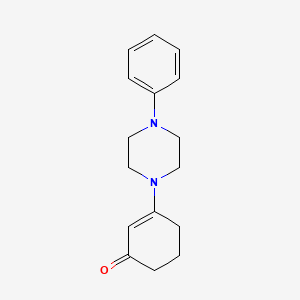
3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one” is a chemical compound with the molecular formula C16H20N2O and a molecular weight of 256.34 . It is also known by the registry number ZINC000002561539 .
Molecular Structure Analysis
The molecular structure of “3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one” consists of 16 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one” include a molecular weight of 256.34 . Other properties such as melting point, boiling point, and density are not detailed in the available resources.Wissenschaftliche Forschungsanwendungen
Neuropharmacology and Receptor Binding
Acetylcholine Transport Inhibition
A study on 2-(4-Phenylpiperidino)cyclohexanol (AH5183), a structurally related compound, demonstrated its potential as a noncompetitive inhibitor of high-affinity acetylcholine transport into cholinergic vesicles. The research highlighted its specific and saturable binding to rat brain sections, indicating a possible application in studying cholinergic nerve terminals (Marien, Parsons, & Altar, 1987).
Serotonin and Dopamine Receptor Affinity
Compounds containing a [4-[2(4-arylpiperazin-1-yl)alkyl]cyclohexyl]pyrimidin-2-ylamine structure were found to have high affinity for D2/D3 dopamine and serotonin 5-HT1A receptors. This suggests their utility in developing antipsychotic agents with improved efficacy and reduced side effects (Wustrow et al., 1998).
Organic Chemistry and Synthesis
- Quantum Chemical Calculations and Molecular Docking: Research on 1-phenylpiperazin-1,4-diium nitrate monohydrate (1PPNO3), a novel piperazine derivative, utilized quantum chemical calculations and molecular docking to investigate its molecular geometry, biological activities, and spectroscopic properties. This study underscores the compound's potential for inhibiting Kalirin-7 and monoamine oxidase B enzymes, providing insight into its therapeutic applications (Noureddine et al., 2021).
Medicinal Chemistry and Drug Development
Antimicrobial Activity
A synthesis study on novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives demonstrated significant antibacterial and antifungal activities. Molecular docking studies with the crystal structure of oxidoreductase proteins further supported the compounds' potential as antimicrobial agents (Mandala et al., 2013).
Antiepileptic Activity
Research into N(4)-(5-(2/3/4-substituted-phenyl)-1,3,4-oxadiazol-2-yl)-N(1)-(2-methyl-5-(prop-1-en-2-yl)cyclohex-2-enylidene)semicarbazide and related compounds revealed their potential as anticonvulsant agents. The study highlighted the importance of a four-binding-sites pharmacophore model for anticonvulsant activity, with efforts made to establish structure-activity relationships among the tested compounds (Rajak et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c19-16-8-4-7-15(13-16)18-11-9-17(10-12-18)14-5-2-1-3-6-14/h1-3,5-6,13H,4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDMNDMVELFDIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-dimethoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2691193.png)
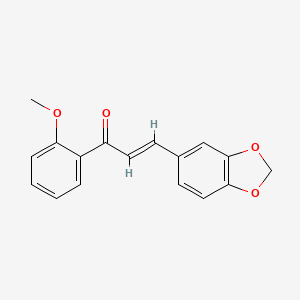
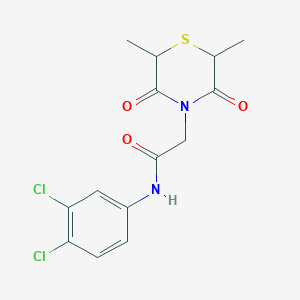
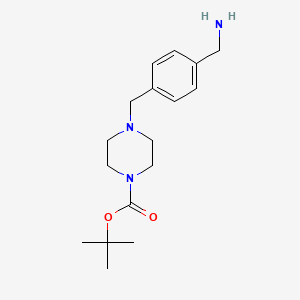
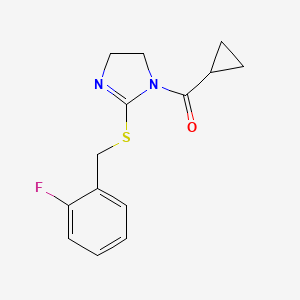
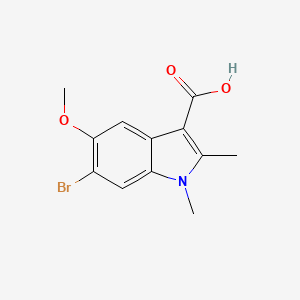
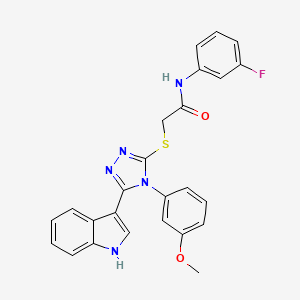
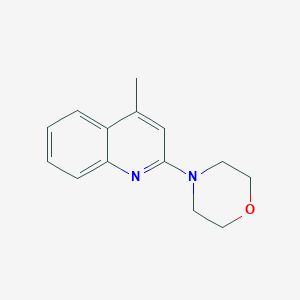
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2691209.png)
![6-Tert-butyl-2-{[1-(2-hydroxycyclohexyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2691210.png)
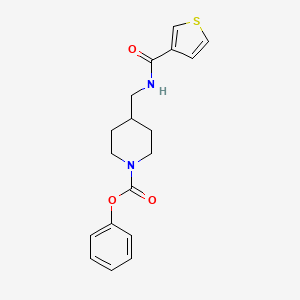
![6-Cyclopropyl-3-[2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]ethyl]pyrimidin-4-one](/img/structure/B2691213.png)

